molecular formula C23H24N2O5 B2508737 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-14-9

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

カタログ番号: B2508737
CAS番号: 886154-14-9
分子量: 408.454
InChIキー: GEHQSLLHHNPZSO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused benzopyran-pyrrole core with two ketone functionalities. Key structural features include:

  • 6-Methoxy group: Enhances electron-donating properties and influences ring electronic density.
  • 1-(3-Methoxyphenyl) substituent: Introduces steric bulk and modulates π-π stacking interactions.

Synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, this compound is part of a broader library of derivatives designed for drug discovery . The MCR protocol achieves high diversity (~92% success rate) under mild conditions, yielding 223 analogs with substituents ranging from halogens to alkyl and methoxy groups .

特性

IUPAC Name

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-24(2)10-11-25-20(14-6-5-7-15(12-14)28-3)19-21(26)17-9-8-16(29-4)13-18(17)30-22(19)23(25)27/h5-9,12-13,20H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHQSLLHHNPZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , often referred to as a derivative of chromeno[2,3-c]pyrrole, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 341.36 g/mol
  • CAS Number : Not widely reported; may vary based on specific isomers.

The compound features a complex structure that includes a chromeno moiety fused with a pyrrole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to established antibiotics like gentamicin .

Antioxidant Properties

Chromeno derivatives have been reported to possess antioxidant activities. A study highlighted that certain chromeno[2,3-c]pyrrole derivatives could act as potent free radical scavengers, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Some studies suggest that chromeno[2,3-c]pyrrole derivatives may act as inhibitors of specific enzymes. For example, they have shown potential as inhibitors of the Main protease (Mpro) of SARS-CoV-2, indicating possible applications in antiviral therapies . Additionally, they may function as glucokinase activators, which can be beneficial in managing diabetes by enhancing glucose metabolism .

Neuropharmacological Effects

The dimethylaminoethyl substituent suggests potential neuropharmacological effects. Compounds with similar structures have been explored for their interactions with neurotransmitter systems, potentially influencing mood and cognition .

Synthesis and Testing

A recent study focused on synthesizing a library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones through a multicomponent reaction process. This study yielded over 200 derivatives with varying substituents and demonstrated a high success rate in synthesis (92%) . The biological activities of these compounds were tested against various microbial strains and showed promising results.

Pharmacological Profiling

In pharmacological profiling, compounds related to 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione were evaluated for their cytotoxicity against cancer cell lines. Some derivatives exhibited selective cytotoxicity towards certain cancer types while sparing normal cells .

Comparative Analysis of Biological Activities

Compound Activity Reference
Chromeno Derivative AAntibacterial
Chromeno Derivative BAntioxidant
Chromeno Derivative CMpro Inhibitor
Chromeno Derivative DCytotoxicity in Cancer Cells

科学的研究の応用

Medicinal Chemistry Applications

  • Antioxidant Properties : Compounds similar to 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit antioxidant activities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
  • Pharmacological Profiles : The incorporation of chromeno-pyrrole frameworks into drug design has shown promising results in creating compounds with diverse pharmacological profiles. For instance, the ability to modify substituents on the chromeno ring allows for tailored activity against specific biological targets .
  • Potential as Anticancer Agents : Research indicates that derivatives of this compound may possess anticancer properties. The structural modifications can enhance selectivity and potency against various cancer cell lines, making them candidates for further investigation in cancer therapy .

Synthetic Methodologies

The synthesis of 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through various innovative synthetic routes:

  • One-Pot Multicomponent Reactions : Recent studies have demonstrated efficient one-pot synthetic procedures that allow for the rapid assembly of chromeno-pyrrole derivatives from simple starting materials. This method enhances yield and reduces the need for extensive purification steps .
  • Ring-Opening Strategies : The development of ring-opening strategies using hydrazine hydrate has been shown to facilitate the synthesis of complex heterocyclic structures from simpler precursors. This approach not only simplifies the synthetic route but also increases the diversity of the resulting compounds .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on a series of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives revealed that modifications at the 6-position significantly influenced their biological activities. The synthesized compounds were evaluated for their antioxidant and anticancer properties, showing promising results against several cancer cell lines with IC50 values in the low micromolar range.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on establishing a structure-activity relationship for chromeno-pyrrole derivatives. By systematically altering substituents on the phenyl group and evaluating their effects on biological activity, researchers identified key structural features that enhance potency and selectivity towards specific targets.

類似化合物との比較

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in aryl and aminoalkyl substituents, which critically influence physicochemical properties (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound ID Substituents (Position) Aryl Group Aminoalkyl Chain Molecular Formula Molecular Weight Reference
Target 6-Methoxy, 1-(3-methoxyphenyl) 3-Methoxyphenyl 2-(Dimethylamino)ethyl C23H24N2O5* 408.45*
1 1-(3,4,5-Trimethoxyphenyl) 3,4,5-Trimethoxyphenyl 2-(Dimethylamino)ethyl C24H26N2O6 438.48
2 6-Methoxy, 1-(2-methoxyphenyl) 2-Methoxyphenyl 2-(Dimethylamino)ethyl C23H24N2O5 408.45
3 1-Phenyl, 6-Methoxy Phenyl 3-(Diethylamino)propyl C25H28N2O4 420.5

*Inferred from structurally similar compound in .

Key Observations :

  • Aryl Group Effects: The 3-methoxyphenyl group (Target) balances electron-donating capacity and steric demands. 2-Methoxyphenyl (Compound 2) may alter regioselectivity in reactions due to ortho-substitution effects .
  • Aminoalkyl Chain Modifications: The 2-(dimethylamino)ethyl chain (Target, Compounds 1–2) offers moderate lipophilicity (logP ~2.5–3.0).

Q & A

Q. What are the established synthetic routes for this compound, and what methodologies ensure reproducibility?

The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • One-pot heterocyclization : Optimized conditions (e.g., polar solvents like DMF, 60–80°C, 1–2 h reaction time) enable efficient cyclization .
  • Substituent compatibility : Electron-donating (methoxy) and electron-withdrawing (halogen) groups on aldehydes are tolerated, with yields ranging from 43–86% .
  • Purification : Isolation via crystallization (no chromatography required) ensures scalability .

Q. How is the compound’s structure confirmed, and what analytical techniques are critical?

Structural validation employs:

  • NMR spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • HPLC : Confirms purity (>95%) post-crystallization .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 465.2) .

Q. What common chemical reactions does this compound undergo, and how do reaction conditions influence outcomes?

Reactivity is driven by its diketone and pyrrole moieties:

  • Oxidation : Chromeno-pyrrole core reacts with KMnO₄ to form quinone derivatives (monitored by TLC) .
  • Reduction : NaBH₄ selectively reduces carbonyl groups, yielding diols for further functionalization .
  • Substitution : Morpholinyl and methoxy groups participate in nucleophilic substitutions (e.g., SN2 with alkyl halides) . Solvent polarity and temperature critically affect regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields while minimizing side products?

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent: DMF vs. THF; temperature: 60°C vs. 80°C) identifies optimal conditions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate cyclization rates by 30% in pilot studies .
  • In-line analytics : Real-time FTIR monitors intermediate formation to prevent over-oxidation .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

  • Dose-response profiling : EC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) clarify target specificity .
  • Off-target screening : Use of kinase/GPCR panels identifies promiscuous binding, explaining divergent results .
  • Metabolite analysis : LC-MS detects active metabolites in cellular assays that may skew interpretations .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina simulates binding to ATP-binding pockets (e.g., EGFR kinase, ΔG = −9.2 kcal/mol) .
  • MD simulations : AMBER-based trajectories (100 ns) assess binding stability and hydration effects .
  • QSAR modeling : Hammett constants of substituents correlate with IC₅₀ trends in cancer cell lines .

Q. What strategies enable scalable synthesis without chromatographic purification?

  • Solvent engineering : Switching from DMF to ethanol/water mixtures enhances crystallization efficiency (yield +15%) .
  • Flow chemistry : Continuous processing reduces reaction time from hours to minutes, minimizing degradation .
  • Quality-by-Design (QbD) : PAT (Process Analytical Technology) tools ensure consistent crystal size/distribution .

Q. How can derivatives be designed to enhance selectivity for specific molecular targets?

  • Bioisosteric replacement : Morpholinyl → piperazinyl groups improve solubility (logP reduced by 0.5) and kinase selectivity .
  • Fragment-based design : SPR screening identifies pyrrole-adjacent regions for functionalization (e.g., adding sulfonamides for HDAC inhibition) .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugation to E3 ligase ligands degrades target proteins (e.g., BRD4) .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Exposure to pH 1–13 (37°C, 24 h) with HPLC monitoring identifies labile groups (e.g., methoxy hydrolysis at pH >10) .
  • Plasma stability assays : Incubation in human plasma (4 h) quantifies degradation via LC-MS/MS .
  • Accelerated stability testing : 40°C/75% RH over 6 months predicts shelf life using Arrhenius modeling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。